molecular formula C7H5BrF2Zn B14880792 (4-(Difluoromethyl)phenyl)Zinc bromide

(4-(Difluoromethyl)phenyl)Zinc bromide

Cat. No.: B14880792
M. Wt: 272.4 g/mol
InChI Key: WZNKBKZMLJSVII-UHFFFAOYSA-M
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Description

(4-(Difluoromethyl)phenyl)zinc bromide, 050 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(difluoromethyl)phenyl)zinc bromide typically involves the reaction of 4-(difluoromethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-(Difluoromethyl)phenyl bromide+Zn(4-(Difluoromethyl)phenyl)zinc bromide\text{4-(Difluoromethyl)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-(Difluoromethyl)phenyl bromide+Zn→(4-(Difluoromethyl)phenyl)zinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethyl)phenyl)zinc bromide undergoes various types of reactions, including:

    Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling.

    Substitution reactions: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium catalysts: Often used in cross-coupling reactions.

    Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific substrates used. For example, in a cross-coupling reaction with an aryl halide, the product would be a biaryl compound with a difluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, (4-(difluoromethyl)phenyl)zinc bromide is used to introduce difluoromethyl groups into organic molecules, which can significantly alter their chemical properties and reactivity.

Biology and Medicine

In biological and medicinal research, this compound is valuable for the synthesis of fluorinated pharmaceuticals

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, where the presence of fluorine can improve the efficacy and environmental stability of the products.

Mechanism of Action

The mechanism by which (4-(difluoromethyl)phenyl)zinc bromide exerts its effects involves the transfer of the difluoromethyl group to an electrophilic partner in a cross-coupling reaction. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and substrates used.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Trifluoromethyl)phenyl)zinc bromide
  • (3-(Trifluoromethyl)phenyl)zinc bromide

Uniqueness

(4-(Difluoromethyl)phenyl)zinc bromide is unique due to the presence of the difluoromethyl group, which imparts distinct reactivity and properties compared to its trifluoromethyl counterparts. The difluoromethyl group offers a balance between stability and reactivity, making it suitable for a wide range of applications in organic synthesis.

Properties

Molecular Formula

C7H5BrF2Zn

Molecular Weight

272.4 g/mol

IUPAC Name

bromozinc(1+);difluoromethylbenzene

InChI

InChI=1S/C7H5F2.BrH.Zn/c8-7(9)6-4-2-1-3-5-6;;/h2-5,7H;1H;/q-1;;+2/p-1

InChI Key

WZNKBKZMLJSVII-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)C(F)F.[Zn+]Br

Origin of Product

United States

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